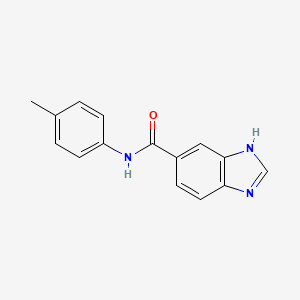
N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide, also known as MBC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MBC belongs to the family of benzimidazole derivatives, which have been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide involves its ability to interact with various cellular targets, such as enzymes and receptors. N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to bind to the ATP-binding site of the protein kinase Akt, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, such as the mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide can induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Physiologically, N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new anticancer therapies. However, one of the limitations of using N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide. One area of interest is the development of N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide. In addition, further studies are needed to elucidate the mechanisms of N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide-induced cell death and to identify potential drug targets for combination therapy. Overall, the potential of N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide as an anticancer agent makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide involves the reaction of 4-methylphenyl-1,2-diamine with 2-carboxybenzaldehyde in the presence of a catalyst. The resulting N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide is obtained as a white solid with a high yield. The purity of N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-2-5-12(6-3-10)18-15(19)11-4-7-13-14(8-11)17-9-16-13/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDSIVZTADKERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
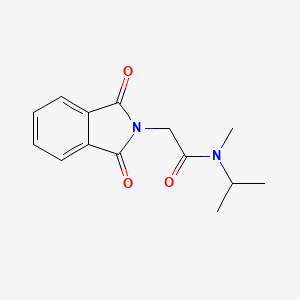
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
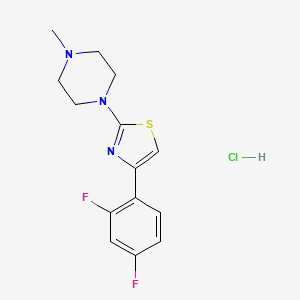
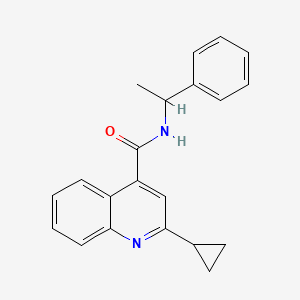
![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)
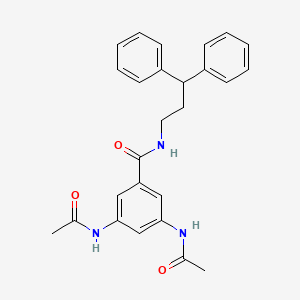
![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)